"2,4,6,8,10-Pentaoxaundecane" chemical structure and IUPAC name
"2,4,6,8,10-Pentaoxaundecane" chemical structure and IUPAC name
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6,8,10-Pentaoxaundecane, a member of the polyoxymethylene dimethyl ethers (PODEn or DMMn) family of compounds, is an acyclic oxygenated hydrocarbon with significant potential in various chemical applications. Specifically, it is the oligomer with n=4 in the general formula CH3O(CH2O)nCH3. These compounds are gaining attention as clean fuel additives due to their high cetane numbers and ability to reduce soot and NOx emissions during combustion. Their unique solvent properties also make them of interest in synthetic chemistry. This guide provides a comprehensive overview of the chemical structure, nomenclature, physicochemical properties, and synthesis of 2,4,6,8,10-Pentaoxaundecane.
Chemical Structure and Nomenclature
The chemical structure of 2,4,6,8,10-Pentaoxaundecane is a linear chain of four formaldehyde units capped by two methyl groups.
Chemical Formula: C6H14O5
Molecular Weight: 166.17 g/mol
Structure: CH3-O-CH2-O-CH2-O-CH2-O-CH2-O-CH3
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,4,6,8,10-Pentaoxaundecane . An alias for this compound is methoxy(methoxymethoxymethoxymethoxy)methane.
Physicochemical Properties
Quantitative data for 2,4,6,8,10-Pentaoxaundecane (DMM4) and its related oligomers have been experimentally determined and are crucial for understanding its behavior and potential applications. The following tables summarize key physicochemical properties.
| Property | Value |
| IUPAC Name | 2,4,6,8,10-Pentaoxaundecane |
| Synonyms | DMM4, PODE4 |
| CAS Number | 13352-75-5 |
| Molecular Formula | C6H14O5 |
| Molecular Weight | 166.17 g/mol |
| Melting Point | -8 to -6.5 °C |
| Boiling Point | 76-80 °C at 8 Torr |
| Flash Point | 99 °C |
| Pour Point | -10 °C |
Table 1: General Properties of 2,4,6,8,10-Pentaoxaundecane.
The density and viscosity of PODEn compounds are temperature-dependent. The following table presents these properties for DMM4 at various temperatures.[1]
| Temperature (°C) | Density (g/cm³) | Viscosity (mPa·s) |
| 25 | 1.0261 | 1.35 |
| 30 | 1.0211 | 1.26 |
| 35 | 1.0161 | 1.17 |
| 40 | 1.0111 | 1.10 |
| 45 | 1.0062 | 1.03 |
| 50 | 1.0012 | 0.97 |
Table 2: Temperature-Dependent Density and Viscosity of 2,4,6,8,10-Pentaoxaundecane.[1]
Spectroscopic data are essential for the identification and characterization of 2,4,6,8,10-Pentaoxaundecane.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~3.3 | Singlet | O-CH₃ (Terminal) |
| ¹H | ~4.7 | Singlet | O-CH₂ -O (Internal) |
| ¹³C | ~55.5 | Quartet | O-C H₃ (Terminal) |
| ¹³C | ~94.5 | Triplet | O-C H₂-O (Internal) |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,4,6,8,10-Pentaoxaundecane.
Experimental Protocols
Synthesis of 2,4,6,8,10-Pentaoxaundecane
The synthesis of polyoxymethylene dimethyl ethers, including 2,4,6,8,10-Pentaoxaundecane, is typically achieved through the acid-catalyzed reaction of a methanol source (like methylal or dimethoxymethane) and a formaldehyde source (such as paraformaldehyde or trioxane).[2][3][4]
General Procedure:
A representative synthesis involves charging a reactor with methylal, trioxane, and an acidic catalyst.[1] The molar ratio of formaldehyde units to methylal influences the chain length of the resulting PODEn oligomers.
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Reactants and Catalyst:
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Methylal (Dimethoxymethane, DMM)
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Trioxane (a cyclic trimer of formaldehyde)
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Catalyst: A solid acid catalyst, such as a cation-exchange resin (e.g., Amberlyst-15) or a zeolite (e.g., HZSM-5), is commonly used.[2]
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Reaction Conditions:
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The reactants and catalyst are mixed in a suitable solvent or neat in a sealed reactor.
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The reaction is typically carried out at temperatures ranging from 50 to 130 °C.[2][4]
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The reaction pressure can vary from atmospheric pressure to several megapascals (MPa), depending on the specific process and reactants.[2][4]
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Reaction times can range from a few hours to over 12 hours.[3][4]
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Work-up and Purification:
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After the reaction is complete, the solid catalyst is removed by filtration.
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The resulting mixture contains a distribution of PODEn oligomers (n=2, 3, 4, 5, etc.), unreacted starting materials, and byproducts.
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The individual oligomers, including 2,4,6,8,10-Pentaoxaundecane (n=4), are separated and purified using techniques such as fractional distillation under reduced pressure.[1]
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Visualizations
The synthesis of 2,4,6,8,10-Pentaoxaundecane and other PODEn oligomers can be visualized as a sequential addition of formaldehyde units to a growing chain initiated from methylal.
Caption: Synthesis pathway of PODE oligomers.
Conclusion
2,4,6,8,10-Pentaoxaundecane is a well-defined chemical entity with properties that make it a compound of interest for advanced fuel formulations and as a specialty solvent. The synthesis from readily available starting materials is established, and its physicochemical properties have been characterized, providing a solid foundation for further research and development in various industrial and scientific fields. The data and protocols presented in this guide offer a comprehensive resource for professionals working with this and related compounds.
